

An In-depth Technical Guide to Cyclopentylacetylene (CAS 930-51-8)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cyclopentylacetylene

Cat. No.: B1345640

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cyclopentylacetylene** (CAS 930-51-8), a versatile terminal alkyne widely utilized in organic synthesis, particularly in the development of pharmaceutical intermediates. This document details its chemical and physical properties, spectroscopic data, a comprehensive experimental protocol for a key reaction, and a workflow for its synthesis and purification.

Core Properties of Cyclopentylacetylene

Cyclopentylacetylene, also known as ethynylcyclopentane, is a colorless to pale yellow liquid. [1] Its compact structure, featuring a five-membered carbocyclic ring attached to an acetylene unit, makes it a valuable building block in the synthesis of complex organic molecules.[1] It is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2][3]

Table 1: Physicochemical Properties of Cyclopentylacetylene

Property	Value	Reference(s)
CAS Number	930-51-8	[1] [2]
Molecular Formula	C ₇ H ₁₀	[1] [2]
Molecular Weight	94.15 g/mol	[2]
Appearance	Colorless to yellow transparent liquid	[1]
Density	0.812 g/mL at 25 °C	[1] [2]
Boiling Point	107-109 °C	[1]
Flash Point	1 °C (33.8 °F)	[1] [2]
Refractive Index (n _{20/D})	1.432	[1] [2]
InChI Key	TXVJSWLZYQMWPC-UHFFFAOYSA-N	[2]
SMILES	C#CC1CCCC1	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Cyclopentylacetylene** and its derivatives. While detailed spectral data for the parent compound is available across various databases, the following table provides expected NMR data for a representative derivative, 2-(cyclopentylethynyl)phenol, which can be synthesized via the Sonogashira coupling reaction detailed in the subsequent section.

Table 2: Expected NMR Spectroscopic Data for 2-(cyclopentylethynyl)phenol

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H NMR	~7.40	dd	~7.6, 1.6	Ar-H
	~7.20	td	~7.8, 1.7	Ar-H
	~6.95	dd	~8.2, 1.0	Ar-H
	~6.85	td	~7.5, 1.1	Ar-H
	~5.50	s (broad)	-	Ar-OH
	~2.90	p	~7.5	CH (cyclopentyl)
	~2.10-1.60	m	-	CH ₂ (cyclopentyl)
^{13}C NMR	~156.5			C-OH
	~132.0			Ar-CH
	~129.5			Ar-CH
	~120.5			Ar-CH
	~115.0			Ar-CH
	~110.0			Ar-C (alkyne attached)
	~97.0			C≡C
	~82.0			C≡C
	~34.0			CH (cyclopentyl)
	~31.0			CH ₂ (cyclopentyl)
	~25.0			CH ₂ (cyclopentyl)

Note: These are predicted values based on analogous compounds and may vary slightly under different experimental conditions.

Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.^[4] This reaction is catalyzed by palladium and copper complexes and is conducted under mild conditions, making it highly valuable in medicinal chemistry.^[4]

Synthesis of 2-(cyclopentylethynyl)phenol

This protocol details the synthesis of 2-(cyclopentylethynyl)phenol via the Sonogashira coupling of 2-iodophenol and **Cyclopentylacetylene**.

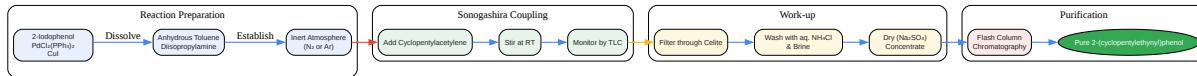
Materials:

- 2-Iodophenol (1.0 eq)
- **Cyclopentylacetylene** (1.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$) (0.03 eq)
- Copper(I) iodide (CuI) (0.09 eq)
- Diisopropylamine (DIPA) (2.0 eq)
- Toluene, anhydrous
- Ethyl acetate
- Saturated aqueous ammonium chloride
- Brine
- Anhydrous sodium sulfate
- Celite

- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography elution

Equipment:

- Schlenk flask or round-bottom flask with a septum
- Magnetic stirrer and stir bar
- Inert gas supply (Nitrogen or Argon)
- Syringes and needles
- Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
- Rotary evaporator
- Flash chromatography setup
- Thin-layer chromatography (TLC) plates and developing chamber


Procedure:

- Reaction Setup:
 - To a flame-dried Schlenk flask under an inert atmosphere, add 2-iodophenol, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
 - Evacuate and backfill the flask with inert gas three times.
 - Add anhydrous toluene via cannula, followed by diisopropylamine via syringe.
 - Stir the mixture at room temperature for 10 minutes.
- Addition of Alkyne:
 - Slowly add **Cyclopentylacetylene** to the reaction mixture via syringe over 5 minutes.

- Reaction Monitoring:
 - Stir the reaction at room temperature.
 - Monitor the progress of the reaction by TLC until the starting material (2-iodophenol) is consumed.
- Work-up:
 - Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
 - Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(cyclopentylethynyl)phenol.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of 2-(cyclopentylethynyl)phenol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. scribd.com [scribd.com]
- 3. rsc.org [rsc.org]
- 4. US10214537, Example 9 | C22H25N7O2S | CID 132210098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclopentylacetylene (CAS 930-51-8)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345640#cyclopentylacetylene-cas-number-930-51-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com